N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034483-52-6
VCID: VC4400402
InChI: InChI=1S/C19H21NO4S2/c1-13-9-15(3)17(10-14(13)2)26(22,23)20-12-19(21,16-6-8-25-11-16)18-5-4-7-24-18/h4-11,20-21H,12H2,1-3H3
SMILES: CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)C
Molecular Formula: C19H21NO4S2
Molecular Weight: 391.5

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

CAS No.: 2034483-52-6

Cat. No.: VC4400402

Molecular Formula: C19H21NO4S2

Molecular Weight: 391.5

* For research use only. Not for human or veterinary use.

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide - 2034483-52-6

Specification

CAS No. 2034483-52-6
Molecular Formula C19H21NO4S2
Molecular Weight 391.5
IUPAC Name N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,4,5-trimethylbenzenesulfonamide
Standard InChI InChI=1S/C19H21NO4S2/c1-13-9-15(3)17(10-14(13)2)26(22,23)20-12-19(21,16-6-8-25-11-16)18-5-4-7-24-18/h4-11,20-21H,12H2,1-3H3
Standard InChI Key PKBCDQMVLAVCNH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)C

Introduction

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound featuring a sulfonamide group attached to a trimethylbenzene ring. The compound also includes a furan and a thiophene ring, which are known for their potential biological activities. Despite the lack of specific literature on this exact compound, its structure suggests it could exhibit pharmacological properties similar to other sulfonamides, which are often used as antibacterial agents.

Synthesis and Chemical Reactivity

The synthesis of such a compound typically involves multi-step organic reactions. These steps might include:

  • Formation of the Sulfonamide Group: Involves reacting a sulfonic acid with an amine.

  • Introduction of the Furan and Thiophene Rings: Could involve cross-coupling reactions or nucleophilic substitution.

  • Hydroxylation: May require selective oxidation methods to introduce the hydroxyl group.

The chemical reactivity is influenced by the presence of these functional groups, allowing interactions with biological targets.

Biological Activity and Potential Applications

While specific biological activity data for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is not available, compounds with similar structures often exhibit:

  • Antibacterial Properties: Due to the sulfonamide moiety.

  • Antioxidant Effects: From the furan and thiophene rings.

Compound NameStructure FeaturesBiological Activity
SulfonamidesSulfonamide GroupAntibacterial
Furan DerivativesFuran RingAntioxidant
Thiophene DerivativesThiophene RingBiological Activity Enhancement

Research Findings and Future Directions

Research on similar compounds suggests that the combination of sulfonamide, furan, and thiophene rings could lead to enhanced biological activity. Future studies should focus on:

  • Pharmacokinetic and Pharmacodynamic Analysis: To understand how the compound behaves in biological systems.

  • In Vitro and In Vivo Testing: To assess its efficacy and safety.

Given the lack of specific data on this compound, further research is necessary to fully explore its potential applications.

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